5-Fluoro-2-(pyridin-4-yl)indoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11FN2 |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
5-fluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11FN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-7,13,16H,8H2 |
InChI Key |
QGVHICATVIOEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 2 Pyridin 4 Yl Indoline and Its Derivatives
Development of the Indoline (B122111) Core: Cyclization Strategies
The formation of the indoline ring is a critical step in the synthesis of 5-Fluoro-2-(pyridin-4-yl)indoline. Various cyclization strategies have been developed, each with its own advantages and limitations.
Fischer Indolization and Modified Approaches for Indoline Ring Formation
The Fischer indole (B1671886) synthesis is a classic and versatile method for constructing the indole nucleus, which can be subsequently reduced to the indoline. whiterose.ac.ukbyjus.comwikipedia.orgthermofisher.com The reaction typically involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. whiterose.ac.ukwikipedia.org For the synthesis of this compound, the logical starting materials would be (4-fluorophenyl)hydrazine (B109058) and 1-(pyridin-4-yl)ethan-1-one. The resulting hydrazone would then undergo an acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole, which can be reduced to the target indoline.
The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), can significantly influence the reaction's efficiency. whiterose.ac.ukwikipedia.org Modifications to the classical Fischer indole synthesis, such as the Buchwald modification, utilize a palladium catalyst to effect the cross-coupling of aryl bromides and hydrazones, offering an alternative route to the key hydrazone intermediate. wikipedia.org
A notable challenge in the Fischer indolization of methoxy-substituted phenylhydrazones is the potential for abnormal cyclization, leading to regioisomeric products. nih.gov While not directly applicable to the fluoro-substituted target, this highlights the importance of substituent effects on the reaction outcome.
Reductive Cyclization Pathways to 2,3-Dihydroindole Systems
Reductive cyclization of ortho-substituted nitroarenes provides a powerful alternative for the synthesis of the indoline core. A plausible route to this compound via this method would involve the synthesis of a precursor like 2-(5-fluoro-2-nitrophenyl)-1-(pyridin-4-yl)ethanone. The subsequent reduction of the nitro group, typically with a reducing agent such as iron in acetic acid or catalytic hydrogenation, would lead to an in-situ generated aniline (B41778) that undergoes intramolecular cyclization to form the indoline ring. google.com
Patents have described the synthesis of 5-fluorooxindole (B20390) from dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, which involves a reductive cyclization step. google.com This methodology could potentially be adapted for the synthesis of the target molecule by utilizing an appropriate pyridin-4-yl substituted precursor. The synthesis of related hexahydro-2,6-methano-1-benzazocines has also been achieved through a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety. nih.gov
Palladium-Catalyzed Cyclization Methodologies
Palladium-catalyzed reactions have emerged as a cornerstone of modern organic synthesis, offering efficient and selective methods for C-N bond formation. The intramolecular cyclization of N-aryl amines is a particularly relevant strategy for constructing the indoline framework. For the synthesis of this compound, a suitable precursor would be an N-(2-halo-4-fluorophenyl) derivative of a pyridin-4-ylmethylamine.
Palladium-catalyzed intramolecular amination of arenes has been shown to be a viable route to substituted indolines. organic-chemistry.org These reactions often employ a palladium catalyst in the presence of a suitable ligand and base. A related approach involves the palladium-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines, which has been used to synthesize furans bearing indoline skeletons. rsc.org While not a direct synthesis of the target molecule, this demonstrates the versatility of palladium catalysis in constructing complex heterocyclic systems. Furthermore, palladium-catalyzed tandem addition/cyclization reactions of potassium aryltrifluoroborates with aliphatic nitriles have been developed to synthesize 2-arylindoles in an aqueous medium. nih.gov
Stereoselective and Enantioselective Synthesis of the Indoline Framework
The C2 position of 2-substituted indolines, such as this compound, is a stereocenter. The control of this stereochemistry is crucial for the development of chiral drugs and probes.
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of indoline synthesis, a chiral auxiliary can be attached to the nitrogen atom to control the stereoselectivity of the cyclization or subsequent functionalization. The use of (S)-indoline as a chiral auxiliary has been reported for the asymmetric synthesis of 1,2-amino alcohols. nih.gov Evans oxazolidinones are another widely used class of chiral auxiliaries that have been successfully applied in various asymmetric transformations. youtube.com
Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically enriched compounds. The enantioselective de novo synthesis of axially chiral 2-arylindoles has been achieved using a chiral phosphoric acid catalyst. researchgate.net While this example focuses on axial chirality, it highlights the potential of organocatalysis in controlling stereochemistry in indole systems.
Resolution Techniques for Enantiomeric Purity
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. researchgate.net The kinetic resolution of 2-arylindolines has been achieved through N-acylation catalyzed by a chiral non-enzymatic catalyst, providing access to enantioenriched indolines. researchgate.net Another approach involves the kinetic resolution of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines using n-butyllithium and the chiral ligand sparteine, followed by electrophilic quench. whiterose.ac.ukacs.org This method allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.uk
Introduction of 5-Fluoro and Pyridine-4-yl Substituents
The assembly of the target molecule necessitates the precise installation of a fluorine atom at the C5 position of the indoline ring and a pyridine-4-yl group at the C2 position. These transformations can be achieved through various synthetic approaches, each with its own set of advantages and challenges.
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceutical compounds. For the synthesis of 5-fluoroindoline (B1304769) precursors, several methods can be employed. One common approach involves starting with a commercially available fluorinated benzene (B151609) derivative. For instance, a process for producing 5-fluorooxindole, a potential precursor to 5-fluoroindoline, has been described starting from 2,4-dihalogenonitrobenzene. This method involves the formation of a 2-(5-fluoro-2-nitrophenyl)malonic acid diester, which is then reduced and cyclized to yield the 5-fluorooxindole. researchgate.net The reaction of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate can be carried out in toluene, and analysis by high-performance liquid chromatography can confirm the formation of the product. researchgate.net
Another strategy involves the direct fluorination of the indoline or a suitable precursor. While direct C-H fluorination is an active area of research, it often requires specialized reagents and careful control of reaction conditions to achieve the desired regioselectivity. A more established method is to utilize a starting material that already contains the fluorine atom at the desired position, such as 5-fluoroindole (B109304) or 5-fluoro-2-indolinone. nih.gov For example, 5-fluoroindole can be synthesized from 5-fluoro-2-indolinone through a reduction reaction using reagents like pinacol (B44631) borane (B79455) in the presence of a yttrium catalyst. nih.gov
The choice of fluorination strategy often depends on the availability of starting materials, the desired scale of the reaction, and the compatibility of the fluorine introduction step with other functional groups present in the molecule.
The introduction of the pyridine-4-yl group at the C2 position of the indoline ring is a key bond-forming step. Achieving regioselectivity at the C2 position of the indoline is crucial. Direct C-H arylation of N-substituted indoles has been shown to be a practical method for selective arylation at the C2-position. nih.gov This approach often utilizes a palladium catalyst and can tolerate a variety of functional groups. nih.gov
For the synthesis of 2-arylindoles, palladium-catalyzed methods are frequently employed. researchgate.net The use of N-protected indoles can influence the regioselectivity of the arylation. For instance, direct C2-arylation of N-acyl pyrroles with aryl halides has been developed using a palladium catalyst, suggesting a similar approach could be applicable to N-acyl indolines. rsc.org The reaction of N-substituted indoles can be optimized to favor C2-arylation, and a simple kinetic model can help in understanding and minimizing competing side reactions like biphenyl (B1667301) formation. nih.gov
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a versatile method for coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.comlibretexts.org In the context of synthesizing this compound, this could involve the reaction of a 5-fluoro-2-haloindoline derivative with pyridine-4-boronic acid, or conversely, a 2-borylated-5-fluoroindoline with a 4-halopyridine.
The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. For instance, the coupling of chloroindoles with boronic acids has been shown to proceed efficiently at lower temperatures (60 °C) using specific palladium precatalysts. nih.gov The reactivity of the borane compound is also a key factor, with arylboronic acids generally showing good reactivity. libretexts.org
A pyridine-pyridine coupling reaction has also been developed using a radical-radical coupling process, which offers an alternative route for forming biaryl systems involving pyridine (B92270) rings. nih.gov This method has demonstrated complete regio- and cross-selectivity in forming 2,4'-bipyridines. nih.gov
| Coupling Partners | Catalyst System | Conditions | Yield | Reference |
| 3-chloroindazole and 5-indole boronic acid | Pd source (2 mol%), ligand (3 mol%) | K₃PO₄, dioxane/H₂O, 100 °C, 15 h | - | nih.gov |
| Chloroindoles and phenyl boronic acid | P1 (1.0–1.5 mol%) | K₃PO₄, dioxane/H₂O, 60 °C, 5–8 h | 97% | nih.gov |
| Aryl halides and arylboronic acids | [(t-Bu)₂P(OH)]₂PdCl₂ (1 mol%) | K₂CO₃, microwave irradiation | Good yields | mdpi.com |
Optimization of Synthetic Pathways
To enhance the efficiency and sustainability of the synthesis of this compound, optimization of the reaction conditions is essential. This includes the use of modern techniques like microwave-assisted synthesis and systematic screening of solvents and catalysts.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov The application of microwave irradiation has been particularly successful in palladium-catalyzed cross-coupling reactions. mdpi.com For example, the synthesis of 2-arylindoles can be significantly expedited using microwave heating. mdpi.comnih.gov
The benefits of microwave-assisted synthesis include rapid and uniform heating, which can minimize the formation of side products. mdpi.com Solvent-free microwave-assisted N-arylation of indolines has been reported, offering an environmentally friendly approach that proceeds in good yields with low catalyst loadings. nih.gov This combination of solvent-free conditions and microwave heating is a promising strategy for a more sustainable synthesis. nih.gov
| Reaction Type | Conditions | Advantages | Reference |
| N-arylation of indolines | Solvent-free, microwave irradiation | Good yields, short reaction times, low catalyst loading | nih.gov |
| Suzuki cross-coupling | Microwave irradiation | Reduced reaction time, increased yield | mdpi.com |
The choice of solvent and catalyst plays a pivotal role in the outcome of a chemical reaction, influencing both the yield and selectivity. Systematic screening of these parameters is a standard practice in optimizing synthetic routes.
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to have a beneficial effect on the reactivity and selectivity of various C-H activation reactions. rsc.org Although the exact role of these solvents is not always fully understood, their inclusion in screening studies can lead to significant improvements in reaction efficiency. rsc.org
For palladium-catalyzed cross-coupling reactions, the selection of the palladium source and the associated ligand is critical. Different palladium precatalysts and ligands can exhibit varying levels of activity and selectivity for a given transformation. nih.gov For instance, in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles, specific precatalysts have been identified that allow the reaction to proceed under milder conditions with excellent yields. nih.gov The presence of certain functional groups on the substrates can also influence the choice of catalyst and reaction conditions. For example, the coupling of unstable boronic acids may require milder conditions to prevent protodeboronation. nih.gov
A systematic approach to screening, often employing high-throughput experimentation techniques, allows for the rapid identification of the optimal combination of catalyst, ligand, solvent, and base for a specific transformation, ultimately leading to a more efficient and robust synthetic process.
Continuous Flow Synthesis for Scalability Research
The transition from batch to continuous flow synthesis is a critical step in the development of scalable and efficient chemical processes. For the synthesis of this compound, a key transformation is the reduction of the corresponding indole, 5-fluoro-2-(pyridin-4-yl)indole. While specific literature on the continuous flow synthesis of this particular compound is not abundant, the principles of continuous flow hydrogenation of nitrogen-containing heterocycles are well-established and directly applicable. researchgate.net
Continuous flow hydrogenation offers several advantages over traditional batch methods, including enhanced safety, better process control, and higher throughput. In a typical setup, a solution of the 5-fluoro-2-(pyridin-4-yl)indole precursor would be passed through a heated tube reactor packed with a heterogeneous catalyst.
Table 1: Potential Catalysts and Conditions for Continuous Flow Hydrogenation of 5-Fluoro-2-(pyridin-4-yl)indole
| Catalyst | Support | Pressure (bar) | Temperature (°C) | Potential Outcome |
| Palladium | Carbon (Pd/C) | 30-80 | 60-80 | High conversion to the indoline. |
| Platinum | Carbon (Pt/C) | 30-80 | 60-80 | Effective for pyridine ring saturation. |
| Rhodium | Carbon (Rh/C) | 30-80 | 60-80 | Can also be effective for this transformation. |
The choice of catalyst and reaction conditions can be fine-tuned to achieve selective reduction of the indole double bond without affecting the pyridine ring or the fluorine substituent. The use of microreactors in such a setup allows for precise control over reaction parameters, leading to improved yields and purity of the desired this compound.
Derivatization Strategies for Structural Modification
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be broadly categorized into functionalization of the indoline nitrogen, substitutions on the pyridine ring, and transformations on the indoline core.
Functionalization of the Indoline Nitrogen (N1)
The secondary amine of the indoline ring is a key site for derivatization, most commonly through N-acylation and N-alkylation reactions.
N-Acylation: The indoline nitrogen can be readily acylated using a variety of acylating agents. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. researchgate.net
Table 2: Representative N-Acylation Reactions of Indolines
| Acylating Agent | Base | Solvent | Product |
| Acyl Chlorides | Triethylamine (B128534), Pyridine | Dichloromethane (B109758), THF | N-Acylindoline |
| Anhydrides | Pyridine, DMAP | Dichloromethane | N-Acylindoline |
| Carboxylic Acids | DCC, EDC | Dichloromethane, DMF | N-Acylindoline |
For this compound, N-acylation would introduce an amide functionality, which can modulate the electronic properties and steric bulk of the molecule.
N-Alkylation: The introduction of alkyl groups on the indoline nitrogen can be achieved through reaction with alkyl halides or via reductive amination. organic-chemistry.org Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents has also been reported as an efficient method. nih.gov
Table 3: General N-Alkylation Strategies for Indolines
| Alkylating Agent | Catalyst/Reagent | Conditions | Product |
| Alkyl Halide | Base (e.g., K₂CO₃, NaH) | DMF, THF | N-Alkylindoline |
| Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) | Methanol, Acetic Acid | N-Alkylindoline |
| Alcohol | Iron Complex | Heat | N-Alkylindoline |
These N-alkylation strategies provide a means to introduce a wide range of substituents, from simple alkyl chains to more complex functional groups.
Modifications and Substitutions on the Pyridine Ring
The pyridine ring of this compound is generally electron-deficient and can undergo nucleophilic aromatic substitution, especially when activated by a suitable leaving group. Electrophilic substitution is also possible but typically requires harsher conditions. quimicaorganica.orggcwgandhinagar.com
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to attack by nucleophiles at the positions ortho and para to the nitrogen atom (C2' and C4'). stackexchange.comquimicaorganica.org To facilitate substitution, a leaving group such as a halogen would need to be present on the pyridine ring.
Electrophilic Aromatic Substitution: Electrophilic attack on the pyridine ring is less favorable due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgslideshare.netquora.com However, the reaction can be promoted by using a pyridine N-oxide derivative. youtube.comwikipedia.orggoogle.comscripps.edu The N-oxide increases the electron density of the ring, facilitating electrophilic attack, primarily at the 4-position. The N-oxide can be subsequently removed by reduction.
Table 4: Reactivity of the Pyridine Ring
| Reaction Type | Position of Attack | Conditions |
| Nucleophilic Substitution | C2', C6' (with leaving group) | Nucleophile, Heat |
| Electrophilic Substitution | C3', C5' | Harsh conditions |
| Electrophilic Substitution (on N-Oxide) | C4' | Milder conditions |
Chemical Transformations on the Indoline Core and Side Chains
The indoline core itself can undergo chemical transformations, with one of the most significant being oxidation to the corresponding indole. This dehydrogenation reaction restores the aromaticity of the five-membered ring. Various oxidizing agents can be employed for this purpose.
Furthermore, if the pyridine ring or the indoline core bears other functional groups, these can be subjected to a wide array of chemical transformations, further expanding the chemical space of accessible derivatives. For instance, a cyano group on the pyridine ring could be hydrolyzed to a carboxylic acid or reduced to an amine.
Chemical Reactivity and Transformation Studies of 5 Fluoro 2 Pyridin 4 Yl Indoline
Oxidation Reactions and Product Characterization
The indoline (B122111) ring system is susceptible to oxidation, which can lead to the formation of the corresponding indole (B1671886) derivative. This transformation involves the aromatization of the five-membered ring and is a common strategy to introduce the indole motif. For 5-Fluoro-2-(pyridin-4-yl)indoline, oxidation would yield 5-Fluoro-2-(pyridin-4-yl)indole. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and outcomes.
Commonly used oxidizing agents for the dehydrogenation of indolines include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and palladium on carbon (Pd/C) in the presence of a hydrogen acceptor. The reaction with MnO₂ is typically carried out in an inert solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature or with gentle heating. DDQ is a powerful oxidant that can effect the transformation under mild conditions. Catalytic dehydrogenation with Pd/C often requires higher temperatures and a suitable hydrogen acceptor.
The characterization of the resulting 5-Fluoro-2-(pyridin-4-yl)indole would rely on standard spectroscopic techniques. ¹H NMR spectroscopy would show the disappearance of the aliphatic protons of the indoline ring and the appearance of a new aromatic proton signal for the indole NH. ¹³C NMR would confirm the presence of additional sp²-hybridized carbon atoms in the newly formed aromatic ring. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the oxidized product.
Table 1: Illustrative Oxidation Reactions of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| MnO₂ | Dichloromethane | 25-40 | 70-85 |
| DDQ | Toluene | 80-110 | 80-95 |
| Pd/C, Cyclohexene | Xylene | 140 | 60-75 |
Reduction Reactions and Pathway Analysis
The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions. The pyridine (B92270) ring is generally more susceptible to reduction than the benzene (B151609) ring of the indoline system. Catalytic hydrogenation is a common method for the reduction of pyridines to piperidines.
Using a catalyst such as platinum oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃) under a hydrogen atmosphere would likely lead to the selective reduction of the pyridine ring to a piperidine (B6355638). This would result in the formation of 5-Fluoro-2-(piperidin-4-yl)indoline. The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid. The fluorinated benzene ring is generally resistant to reduction under these conditions.
More forceful reducing conditions, such as high-pressure hydrogenation with a nickel catalyst or chemical reduction with agents like sodium in liquid ammonia (B1221849) (Birch reduction), could potentially lead to the reduction of the benzene ring of the indoline nucleus. However, these conditions might also affect other parts of the molecule.
Analysis of the reduction products would involve spectroscopic methods. The reduction of the pyridine ring would be evident in ¹H NMR by the appearance of new aliphatic proton signals corresponding to the piperidine ring and the disappearance of the aromatic pyridine signals.
Table 2: Potential Reduction Pathways for this compound
| Reducing Agent | Solvent | Product |
| H₂, PtO₂ | Ethanol | 5-Fluoro-2-(piperidin-4-yl)indoline |
| H₂, Rh/Al₂O₃ | Acetic Acid | 5-Fluoro-2-(piperidin-4-yl)indoline |
Nucleophilic Substitution Reactions on Fluorinated Centers and Other Sites
The fluorine atom on the indoline ring represents a potential site for nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the indoline nitrogen and the pyridine ring can activate the C-F bond towards attack by nucleophiles. However, the position of the fluorine atom (C-5) is not as activated as ortho or para positions to a strong electron-withdrawing group would be. Nevertheless, under forcing conditions with strong nucleophiles, displacement of the fluoride (B91410) may be possible.
Typical nucleophiles for such reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures could potentially yield 5-Methoxy-2-(pyridin-4-yl)indoline. Similarly, reaction with a thiol or an amine could lead to the corresponding thioether or amino-substituted indoline.
The pyridine ring itself, particularly when protonated or quaternized, can also undergo nucleophilic substitution, although this is less common for simple pyridines unless an activating group is present.
Table 3: Hypothetical Nucleophilic Substitution Reactions
| Nucleophile | Solvent | Temperature (°C) | Potential Product |
| Sodium Methoxide | DMF | 100-150 | 5-Methoxy-2-(pyridin-4-yl)indoline |
| Sodium Thiophenoxide | DMSO | 120-160 | 5-(Phenylthio)-2-(pyridin-4-yl)indoline |
| Piperidine | NMP | 150-180 | 5-(Piperidin-1-yl)-2-(pyridin-4-yl)indoline |
Electrophilic Substitution Reactions on the Indoline and Pyridine Moieties
Electrophilic aromatic substitution on the indoline ring is expected to occur primarily on the benzene portion. The amino group of the indoline is an activating, ortho-, para-director. Therefore, electrophilic attack would be directed to the C-6 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration with nitric acid in sulfuric acid would be expected to yield 6-Nitro-5-fluoro-2-(pyridin-4-yl)indoline.
The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic substitution. quimicaorganica.orgquora.comaklectures.comyoutube.com When such reactions do occur, they typically require harsh conditions and proceed at the C-3 position. quora.comaklectures.com However, the presence of the electron-donating indoline substituent may have a modest activating effect. It is more likely that electrophilic attack will occur on the more electron-rich indoline ring.
Table 4: Predicted Electrophilic Substitution Reactions
| Reagent | Conditions | Major Product |
| HNO₃, H₂SO₄ | 0-25 °C | 6-Nitro-5-fluoro-2-(pyridin-4-yl)indoline |
| Br₂, FeBr₃ | Dichloromethane | 6-Bromo-5-fluoro-2-(pyridin-4-yl)indoline |
| Ac₂O, AlCl₃ | Dichloromethane | 6-Acetyl-5-fluoro-2-(pyridin-4-yl)indoline |
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org While the fluorine atom is generally not a good leaving group for these reactions, under specific conditions, C-F bond activation is possible. More commonly, the molecule would first be functionalized with a better leaving group, such as bromine or iodine, at a reactive position (e.g., C-6 via electrophilic halogenation).
Assuming the presence of a suitable halide (e.g., 6-Bromo-5-fluoro-2-(pyridin-4-yl)indoline), a variety of cross-coupling reactions could be performed. The Suzuki-Miyaura coupling with boronic acids would introduce new aryl or vinyl groups. nih.govnih.govbohrium.comresearchgate.net The Buchwald-Hartwig amination would allow for the formation of C-N bonds with various amines. wikipedia.orgnumberanalytics.comlibretexts.orgyoutube.com The Sonogashira coupling with terminal alkynes would install alkynyl moieties. mdpi.com
These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. The choice of these components is crucial for the success of the reaction and depends on the specific substrates being coupled.
Table 5: Illustrative Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / XPhos | K₃PO₄ |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N |
Acylation and Alkylation Reactions at Amine and Imine Centers
The indoline nitrogen of this compound is a secondary amine and is therefore nucleophilic. It can readily undergo acylation and alkylation reactions.
Acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. beilstein-journals.orgrsc.orgresearchgate.net This would lead to the corresponding N-acyl derivative. For example, reaction with acetyl chloride would yield 1-Acetyl-5-fluoro-2-(pyridin-4-yl)indoline.
Alkylation of the indoline nitrogen can be accomplished with alkyl halides. researchgate.netnih.govyoutube.com The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the nitrogen and increase its nucleophilicity.
The pyridine nitrogen also possesses a lone pair of electrons and can act as a nucleophile. It can be alkylated with alkyl halides to form a pyridinium (B92312) salt. quimicaorganica.org Acylation of the pyridine nitrogen is also possible, leading to the formation of an N-acylpyridinium species. quimicaorganica.orgyoutube.com
Table 6: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent | Base | Product Site |
| Acylation | Acetyl chloride | Triethylamine | Indoline N |
| Alkylation | Methyl iodide | K₂CO₃ | Indoline N |
| Alkylation | Benzyl bromide | NaH | Indoline N and/or Pyridine N |
| Acylation | Acetic anhydride | Pyridine | Indoline N |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. For 5-Fluoro-2-(pyridin-4-yl)indoline, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic region would be complex due to the protons on both the fluorinated benzene (B151609) ring of the indoline (B122111) and the pyridine (B92270) ring. The protons on the pyridine ring, particularly those ortho to the nitrogen, are expected to appear at the most downfield shifts. The protons on the indoline ring will show characteristic splitting patterns, influenced by the fluorine atom and their positions relative to the nitrogen and the pyridine substituent. The aliphatic protons on the indoline ring at position 3 would likely appear as a multiplet, while the proton at position 2, being a methine proton adjacent to two nitrogen atoms and an aromatic system, would have a distinct chemical shift. The N-H proton of the indoline would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms of the pyridine ring would appear in the aromatic region, with the carbon attached to the indoline ring and the carbons adjacent to the pyridine nitrogen having characteristic shifts. The fluorinated benzene ring of the indoline moiety would show signals with splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a powerful tool for confirming the position of the fluorine atom. The aliphatic carbons of the indoline ring at positions 2 and 3 would be found in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indoline-H2 | ~5.0-5.5 | ~65-75 |
| Indoline-H3 | ~3.0-3.5 | ~30-40 |
| Indoline-H4 | ~7.0-7.2 | ~110-115 (with C-F coupling) |
| Indoline-H6 | ~6.8-7.0 | ~115-120 (with C-F coupling) |
| Indoline-H7 | ~7.2-7.4 | ~125-130 |
| Indoline-NH | ~4.0-5.0 (broad) | - |
| Pyridine-H2', H6' | ~8.5-8.7 | ~150-155 |
| Pyridine-H3', H5' | ~7.3-7.5 | ~120-125 |
| Indoline-C2 | - | ~65-75 |
| Indoline-C3 | - | ~30-40 |
| Indoline-C3a | - | ~130-135 |
| Indoline-C4 | - | ~110-115 (with C-F coupling) |
| Indoline-C5 | - | ~155-160 (with large C-F coupling) |
| Indoline-C6 | - | ~115-120 (with C-F coupling) |
| Indoline-C7 | - | ~125-130 |
| Indoline-C7a | - | ~145-150 |
| Pyridine-C2', C6' | - | ~150-155 |
| Pyridine-C3', C5' | - | ~120-125 |
| Pyridine-C4' | - | ~140-145 |
Note: These are estimated values and actual experimental values may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include:
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indoline ring.
C-H Aromatic Stretch: Multiple sharp bands would be observed above 3000 cm⁻¹ for the C-H stretching vibrations of the aromatic rings.
C-H Aliphatic Stretch: Absorption bands just below 3000 cm⁻¹ would be indicative of the C-H stretching of the aliphatic CH and CH₂ groups in the indoline ring.
C=C and C=N Aromatic Ring Stretching: Several bands in the 1400-1600 cm⁻¹ region would correspond to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine and benzene rings.
C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ would be characteristic of the C-F bond stretch, confirming the presence of the fluorine atom.
C-N Stretch: The stretching vibration of the C-N bonds in the indoline and attached to the pyridine ring would likely appear in the 1250-1350 cm⁻¹ region.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indoline) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C/C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (molecular formula C₁₃H₁₁FN₂), HRMS would provide a highly accurate mass measurement of the molecular ion. This is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts. The high resolution of this technique allows for mass measurements with an accuracy of a few parts per million (ppm).
Theoretical Exact Mass:
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₃H₁₂FN₂⁺ | 215.0985 |
| [M]⁺˙ | C₁₃H₁₁FN₂⁺˙ | 214.0906 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
HPLC is the premier method for the purity analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method would be the most suitable approach. In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape. The purity of the compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A typical HPLC method for a similar indoline compound involves a C18 column with a gradient elution of methanol and 0.1% trifluoroacetic acid in water cetjournal.it.
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and polarity, which could lead to poor peak shape and thermal decomposition in the injector or column. However, GC analysis could be possible after derivatization to a more volatile analogue. When coupled with a mass spectrometer (GC-MS), this technique can provide both separation and structural information.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, elemental analysis would provide experimental percentages of C, H, and N. These experimental values are then compared with the theoretical percentages calculated from the molecular formula (C₁₃H₁₁FN₂) to confirm the empirical formula and the purity of the sample.
Theoretical Elemental Composition:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 13 | 156.143 | 72.88% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.18% |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.87% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.08% |
| Total | 214.243 | 100.00% |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Comprehensive analysis of the three-dimensional structure of this compound through single-crystal X-ray diffraction is crucial for a definitive understanding of its molecular geometry, conformational preferences in the solid state, and the nature of its intermolecular interactions. Such studies would provide precise measurements of bond lengths, bond angles, and torsion angles, offering insights into the spatial arrangement of the fluoroindoline and pyridine rings.
While crystallographic data for structurally related indole (B1671886) and indoline derivatives exist, direct extrapolation of these findings to this compound is not feasible due to the unique electronic and steric influences of the specific substituent pattern. The presence of the fluorine atom at the 5-position of the indoline ring and the pyridin-4-yl group at the 2-position is expected to significantly influence its solid-state behavior.
Future X-ray crystallographic studies on this compound would be invaluable for a complete structural characterization and would provide a solid foundation for computational modeling and structure-activity relationship studies.
Computational and Theoretical Chemistry Investigations of 5 Fluoro 2 Pyridin 4 Yl Indoline
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are a cornerstone in computational drug discovery, providing insights into the binding modes and affinities of ligands with their target proteins. For indoline-based compounds, these simulations have been instrumental in identifying potential biological targets and optimizing ligand structures for enhanced binding.
In the context of 5-Fluoro-2-(pyridin-4-yl)indoline and related structures, docking studies have explored interactions with various enzymes and receptors. For instance, research on indoline (B122111) derivatives as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) has utilized molecular docking to understand their binding mechanisms. nih.govacs.org These studies revealed that the indoline scaffold can fit well into the binding pockets of these enzymes, with the indoline moiety often positioned near key catalytic residues. nih.govacs.org For example, in the case of 5-LOX, the indoline core was observed to interact with amino acids such as H372, H367, L368, L414, I415, F421, and L607 through van der Waals forces. nih.govacs.org
Similarly, docking studies have been employed to investigate the potential of indole (B1671886) and indoline derivatives as inhibitors of other targets, such as the SARS-CoV-2 spike protein-hACE2 interaction and tyrosine kinase receptors. nih.govresearchgate.net These simulations help in predicting the binding affinity, with lower docking scores generally indicating a more favorable interaction. chemmethod.com The specific interactions, such as hydrogen bonds and hydrophobic contacts, identified through docking provide a rational basis for designing more potent and selective inhibitors. nih.gov
Interactive Table:
| Enzyme/Target | Key Interacting Residues (for related indoline scaffolds) | Interaction Type |
|---|---|---|
| 5-Lipoxygenase (5-LOX) | H372, H367, L368, L414, I415, F421, L607 | van der Waals |
| Soluble Epoxide Hydrolase (sEH) | H524, W525 | π–π interactions |
| SARS-CoV-2 S1-RBD-hACE2 | GLU37 (hACE2), ARG403 (S1-RBD) | Hydrogen Bonds |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for understanding the electronic properties of molecules, which in turn govern their reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic structure of indole derivatives. figshare.com
These calculations can determine various molecular properties, including gas-phase basicity, proton affinity, and anharmonic force fields. figshare.com For indole itself, studies have employed a range of computational schemes to accurately predict these properties. figshare.com The insights gained from such calculations on the parent indole scaffold can be extrapolated to understand the behavior of substituted derivatives like this compound. The fluorine atom at the 5-position, for example, is known to modulate the electronic properties of the molecule due to its high electronegativity. nih.gov
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energies and distributions of these orbitals provide information about a molecule's ability to donate or accept electrons, which is crucial for its reactivity and interaction with biological targets. researchgate.net
Conformational Analysis and Energy Minimization Studies
The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis and energy minimization studies are performed to identify the most stable, low-energy conformations of a molecule. For flexible molecules like this compound, which has a rotatable bond between the indoline and pyridine (B92270) rings, understanding the preferred spatial arrangement is essential.
These studies often involve systematic rotation around flexible bonds and subsequent energy calculations to generate a potential energy surface. The minima on this surface correspond to stable conformers. The conformational flexibility of ligands is a key consideration in drug design, as different conformations can exhibit distinct biological activities. fiveable.me Computational techniques can generate an ensemble of low-energy conformations that can then be used in docking studies to provide a more realistic representation of the ligand's behavior in a biological environment. fiveable.me
Dynamics Simulations for Ligand-Protein Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. MD simulations can reveal the stability of the docked pose and the nature of the interactions over time. nih.govmdpi.com
In studies of ligand-protein complexes, MD simulations are used to assess the stability of the binding, with metrics like the root-mean-square deviation (RMSD) of the protein and ligand being monitored. nih.gov Stable binding is often indicated by minimal fluctuations in the RMSD. nih.gov These simulations can also highlight the importance of water molecules in mediating ligand-protein interactions and the role of entropy in the binding process. nih.gov For fluorinated ligands, in particular, the disruption of water networks at the protein-ligand interface can have significant effects on binding affinity. nih.gov
Ligand-Based and Structure-Based Drug Design Principles
The development of new therapeutic agents often relies on two main computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.gov
Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. These approaches utilize the knowledge of known active and inactive molecules to build a model, such as a pharmacophore or a Quantitative Structure-Activity Relationship (QSAR) model, that defines the essential structural features required for biological activity. fiveable.me For indoline derivatives, LBDD could involve identifying the common structural motifs and physicochemical properties among a series of compounds with known activity to guide the design of new, potentially more potent analogs. nih.gov
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD becomes a powerful approach. This method involves using the target's structure to design ligands that can bind with high affinity and selectivity. nih.gov Molecular docking, as discussed earlier, is a key component of SBDD. The insights gained from the docked poses of compounds like this compound can be used to make specific structural modifications to improve binding. nih.govacs.org
Often, a combination of both LBDD and SBDD approaches is used to leverage all available information and increase the chances of success in drug discovery. fiveable.me
In Silico Prediction of Potential Biological Activities
Computational tools can be used to predict the potential biological activities of a compound based on its chemical structure. These predictions are often based on machine learning models trained on large datasets of compounds with known biological activities. fiveable.menih.gov For this compound, in silico screening could suggest potential therapeutic areas where this compound might be active. For instance, given the prevalence of the indole and pyridine scaffolds in medicinal chemistry, it could be screened against a wide range of targets, including kinases, proteases, and GPCRs. nih.govnih.govresearchgate.net
The indoline scaffold is recognized as a "privileged structure" due to its presence in numerous bioactive compounds and pharmaceuticals. chemenu.com Derivatives of 5-fluoroindoline-2,3-dione, a related structure, have shown anti-tumor properties. nih.gov This suggests that this compound could also possess interesting pharmacological activities that can be explored through in silico prediction methods before undertaking more resource-intensive experimental validation.
The predicted activities can then be prioritized for experimental testing, making the drug discovery process more efficient. The combination of various in silico techniques provides a powerful and multifaceted approach to understanding the chemical and biological properties of compounds like this compound.
Structure Activity Relationship Sar Studies of 5 Fluoro 2 Pyridin 4 Yl Indoline Analogues
Impact of Fluorine Position and Electronic Contributions on Activity
The introduction of a fluorine atom onto the indoline (B122111) or indole (B1671886) core is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov The position of the fluorine substituent is critical and can dramatically alter biological efficacy.
In one study, rhodium complexes with fluorinated N-heterocyclic carbene (NHC) ligands were evaluated for antibacterial activity. A complex with a fluorine atom at the 3-position showed the most potent activity against several clinical isolates, whereas complexes with two or three fluorine atoms had varied and sometimes reduced activity, highlighting the nuanced effect of fluorine's electronic contributions. mdpi.com This suggests that for 5-Fluoro-2-(pyridin-4-yl)indoline analogues, the 5-position of the fluorine atom likely plays a crucial role in optimizing target engagement through a combination of electronic effects and by potentially blocking sites of metabolic oxidation. nih.gov
Table 1: Effect of Fluorine Substitution on Biological Activity in Analogue Scaffolds
| Compound/Analogue Class | Substitution | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Halogenated Indoles | 4-Fluoro, 5-Fluoro, 7-Fluoro | Anti-Botrytis | Fluoro group is essential for potent fungicidal activity. | researchgate.net |
| 5-Fluoro-2-oxindole Derivatives | 5-Fluoro | α-Glucosidase Inhibition | 5-Fluoro substitution is a key feature for inhibitory potential. | nih.gov |
| Rh-NHC Complexes | 3-Fluoro | Antibacterial (K. pneumoniae) | Single fluorine at position 3 conferred the most potent activity. | mdpi.com |
Influence of Pyridine (B92270) Ring Substitution and Connectivity on Target Interaction
The pyridine ring serves as a crucial hydrogen bond acceptor and can engage in various non-covalent interactions with biological targets. Its connectivity to the indoline core and the presence of substituents on the pyridine ring itself are key determinants of activity and selectivity.
In the case of 2-(pyridin-4-yl)indoline, the nitrogen atom at the 4-position of the pyridine ring acts as a key interaction point. SAR studies on related pyridyl-substituted heterocycles consistently demonstrate the importance of the pyridine nitrogen's position. For example, in a series of thieno[3,2-d]pyrimidine (B1254671) derivatives, a methylpyridin-2-yl group was found to be crucial for inhibiting Mycobacterium ulcerans. biorxiv.org This highlights that both the nitrogen's location and other substituents (like a methyl group) are important.
Studies on pyridine derivatives have shown that adding electron-donating or specific functional groups can enhance biological activity. researchgate.netnih.gov For instance, the presence of methoxy (B1213986) (-OMe) or hydroxyl (-OH) groups on the pyridine ring has been shown to increase antiproliferative activity in certain cancer cell lines. nih.gov This is often due to the formation of additional hydrogen bonds or favorable electronic interactions within the target's binding site. Therefore, for analogues of this compound, introducing small alkyl or electron-donating groups onto the pyridine ring could be a viable strategy to enhance potency. The 4-pyridyl connection, as opposed to a 2- or 3-pyridyl one, also dictates a specific vector and geometry for target interaction, which is often fundamental to achieving high-affinity binding.
Role of Substituents on the Indoline Core on Biological Efficacy
Modifications to the indoline core, beyond the fluorine at C-5 and the pyridine at C-2, can significantly impact biological efficacy. Key positions for substitution include the indoline nitrogen (N-1) and the C-3 position.
Acylation or alkylation at the N-1 position is a common strategy to explore the binding pocket and modulate properties like solubility and cell permeability. In a series of indoline-based dual 5-lipoxygenase/soluble epoxide hydrolase inhibitors, acylation of the N-1 position with a cyclohexanecarbonyl group was a key step in generating potent compounds. nih.gov Similarly, in a study of meridianin derivatives (which contain an indole core), adding isothiourea groups with varying alkyl chain lengths to the core structure dramatically enhanced antitumor activity. mdpi.com
Substitutions at the C-3 position introduce a new stereocenter and can provide additional interaction points with a target. The development of synthetic methods for creating 2,3-disubstituted indolines allows for the exploration of this chemical space. nih.gov The introduction of even small substituents at C-3 can lead to steric clashes or, conversely, create favorable van der Waals interactions, depending on the topology of the target's binding site.
Table 2: Impact of Indoline/Indole Core Substitution in Analogue Scaffolds
| Analogue Class | Core Substitution | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Spiro[indoline-3,2′-thiazolidine] Derivatives | N-1 acylation with cyclohexanecarbonyl | 5-LOX/sEH Inhibition | N-1 acylation was critical for potent dual inhibition. | nih.gov |
| Meridianin (Indole) Derivatives | Isothiourea group with alkyl linker | Antitumor (JAK/STAT3) | Addition of the isothiourea group significantly increased potency. | mdpi.com |
Stereochemical Considerations and Enantiomeric Activity Differences
The C-2 position of 2-substituted indolines is a stereocenter, meaning that this compound exists as a pair of enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The enantioselective synthesis of 2-aryl 3,3-disubstituted indolines has been achieved through methods like deracemization, highlighting the importance of accessing single enantiomers for biological evaluation. acs.org Similarly, copper-catalyzed asymmetric methods have been developed to produce cis-2,3-disubstituted indolines with high enantioselectivity. nih.gov These synthetic advancements are crucial, as they allow for the separate evaluation of each enantiomer. In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Therefore, determining the absolute stereochemistry of the most active enantiomer of a this compound analogue is a critical step in the drug discovery process.
Rational Design Principles for Modulating Potency and Selectivity
Based on the SAR of related analogues, several rational design principles can be proposed to modulate the potency and selectivity of this compound derivatives.
Fine-tuning Fluorine Substitution: While the 5-fluoro position appears beneficial, exploring other positions (e.g., 4, 6, or 7) on the indoline ring could uncover analogues with improved activity or selectivity, as electronic properties and metabolic blocking are highly position-dependent. nih.govresearchgate.net
Pyridine Ring Decoration: Introducing small, electron-donating substituents (e.g., methyl, methoxy) or hydrogen-bond-accepting/donating groups onto the pyridine ring could enhance target affinity. biorxiv.orgnih.gov The optimal position for substitution would need to be determined empirically based on the specific target.
N-1 Indoline Functionalization: The indoline nitrogen provides a handle for introducing a variety of functional groups. Attaching small alkyl chains, acyl groups, or more complex moieties can be used to probe for additional binding interactions, improve pharmacokinetic properties, or modulate selectivity against related targets. nih.govmdpi.com
Stereochemistry Control: Enantioselective synthesis and separation of (R)- and (S)-enantiomers are essential. nih.govacs.org Biological testing of individual enantiomers is necessary to identify the eutomer and eliminate potential off-target effects from the distomer.
Comparative SAR with Related Indole and Pyridyl Analogues
The biological activity of this compound analogues can be contextualized by comparing their SAR with that of related indole and pyridine compounds. The saturation of the 2,3-double bond in the indoline core, compared to an indole, gives the five-membered ring a non-planar, puckered conformation. This three-dimensional shape can be more advantageous for fitting into specific protein binding sites than the planar indole ring. nih.gov
However, the aromaticity of the indole ring allows for π-π stacking interactions that are different from the interactions of the saturated indoline ring. In some cases, the indole scaffold may be preferred. For instance, in a study of dual EGFR/BRAF inhibitors, an indole-based drug, osimertinib, demonstrated high selectivity, underscoring the utility of the indole core. nih.gov
The pyridine moiety is a common feature in a vast number of approved drugs. Its primary role is often to serve as a hydrogen bond acceptor to engage with key residues (like serine, threonine, or backbone amides) in a binding site. Its basicity also allows for salt formation, which can be used to improve solubility and other pharmaceutical properties. The SAR of many pyridine-containing drugs shows that the precise orientation of the nitrogen atom and the substitution pattern around the ring are critical for achieving both potency and selectivity. nih.govnih.gov The combination of the fluorinated indoline with the 4-pyridyl group thus represents a convergence of well-established pharmacophoric elements, with the final activity profile depending on the unique synergy between these components for a given biological target.
Preclinical Biological Evaluation and Mechanistic Investigations of 5 Fluoro 2 Pyridin 4 Yl Indoline
Molecular Target Identification and Validation
The initial step in evaluating a new chemical entity like 5-Fluoro-2-(pyridin-4-yl)indoline involves identifying its molecular targets within a biological system. This process is crucial for understanding its potential therapeutic effects and mechanism of action.
Receptor Binding Affinity Studies (e.g., Serotonin (B10506) Receptors)
Receptor binding assays are fundamental in determining the interaction of a compound with specific receptors. For a molecule containing a pyridinyl and an indoline (B122111) scaffold, serotonin receptors would be a logical starting point for investigation due to the prevalence of these motifs in serotonergic ligands.
No publicly available data details the binding affinity of this compound for serotonin receptors or any other receptor type. To determine this, researchers would typically perform radioligand binding assays. In these experiments, a radiolabeled ligand with known affinity for a specific receptor is competed with varying concentrations of the test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value) is determined, from which the binding affinity (Kᵢ) can be calculated. Such studies would need to be conducted across a panel of serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C, etc.) to establish a selectivity profile.
For context, studies on other novel indazole and piperazine-based compounds have shown that structural modifications, such as the position of a fluorine atom, can significantly impact binding affinity for serotonin receptors like 5-HT₂A. nih.gov
Enzyme Inhibition Assays and Kinetic Mechanism Analysis (e.g., α-Glucosidase, IDO, COX, 5-LOX, sEH, Acetylcholinesterase, CDKs)
Enzyme inhibition assays are critical for identifying if a compound can modulate the activity of specific enzymes, which can be a therapeutic mechanism of action.
There is no published research on the inhibitory activity of this compound against α-glucosidase, indoleamine 2,3-dioxygenase (IDO), cyclooxygenases (COX-1 and COX-2), 5-lipoxygenase (5-LOX), soluble epoxide hydrolase (sEH), acetylcholinesterase, or cyclin-dependent kinases (CDKs).
To assess this, a series of in vitro enzymatic assays would be required. For example, to test for 5-LOX and COX inhibition, researchers might use cell-based or isolated enzyme assays to measure the production of leukotrienes and prostaglandins, respectively. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀) would be determined for each enzyme to quantify the compound's potency. Kinetic studies would follow to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Protein-Ligand Interaction Profiling (e.g., ER-α)
Understanding how a ligand binds to its protein target at a molecular level is key to structure-based drug design.
No studies detailing the interaction profile of this compound with any protein, including the estrogen receptor-alpha (ER-α), are available. Techniques such as X-ray crystallography or computational molecular docking are typically used for this purpose. Molecular docking simulations could predict the binding mode and estimate the binding energy of the compound within the ligand-binding pocket of a target protein. For instance, in the case of ER-α, docking studies would reveal potential hydrogen bonds and hydrophobic interactions between the compound and key amino acid residues like Glu353 and Arg394. acs.org
Biochemical Mechanism of Action Elucidation
Once molecular targets are identified, further studies are needed to understand how the compound's interaction with its target(s) translates into a cellular response.
Modulation of Specific Cellular Pathways (e.g., Signal Transduction, Gene Expression)
A compound's effect on cellular signaling pathways is a critical aspect of its mechanism of action.
There is no information regarding the modulation of any specific cellular pathways by this compound. Research in this area would involve treating relevant cell lines with the compound and then using techniques like Western blotting to measure changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK, JNK) or qPCR to assess changes in the expression of target genes. For example, if the compound were found to interact with a G-protein coupled receptor, downstream signaling cascades involving second messengers like cAMP would be investigated. nih.gov
Exploration of Potential Therapeutic Applications Based on Preclinical Findings
As of the latest available information, there are no published preclinical findings for this compound to form a basis for exploring its potential therapeutic applications.
There are no publicly available preclinical studies evaluating the anticancer activity of this compound. While related indole (B1671886) and indoline derivatives have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines, specific data for the title compound is not available. nih.govnih.gov
There is no available data from preclinical studies regarding the neuropharmacological applications of this compound, including its potential for neuroprotection or as an antidepressant.
No preclinical research dedicated to the antimicrobial or antifungal activity of this compound has been found in the public domain. Studies on other fluorinated pyridine (B92270) derivatives have shown some antibacterial properties, but this cannot be directly extrapolated to the specific compound . nih.govmdpi.com
There is a lack of preclinical studies investigating the anti-inflammatory or immunomodulatory effects of this compound. While research exists on the anti-inflammatory properties of other indoline-based compounds, specific findings for this compound are not available. nih.gov
No preclinical data on the antiviral or antitubercular activity of this compound is currently available in the scientific literature. Research on other fluorinated and indole-containing compounds has explored these activities, but specific results for the title compound are absent.
Challenges and Future Research Directions for 5 Fluoro 2 Pyridin 4 Yl Indoline
Advancements in Synthetic Methodologies for Complex Analogues
The exploration of the full therapeutic potential of 5-Fluoro-2-(pyridin-4-yl)indoline hinges on the ability to synthesize a diverse library of complex analogues. While the core structure itself presents a synthetic challenge, the generation of derivatives with varied substitution patterns is crucial for establishing robust structure-activity relationships (SAR).
Future research in this area will likely focus on several key advancements:
Novel Catalytic Systems: The development of more efficient and selective catalysts for the construction of the indoline (B122111) and pyridine (B92270) rings is paramount. For instance, cobalt-catalyzed [4+2] annulation reactions are emerging as a powerful tool for the synthesis of γ-carbolinones from indolecarboxamides and alkenes, a strategy that could be adapted for the synthesis of complex indoline derivatives. broadinstitute.orgacs.orgacs.org
Late-Stage Functionalization: Techniques that allow for the modification of the this compound scaffold in the final steps of a synthetic sequence are highly desirable. This approach, known as late-stage functionalization, enables the rapid generation of a wide range of analogues from a common intermediate, accelerating the drug discovery process.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to perform reactions that are difficult to scale up in a conventional setting. The synthesis of 5-nitroindoline (B147364) derivatives has been successfully achieved using continuous flow hydrogenation, demonstrating the potential of this technology for the production of key intermediates. drjulierosenberg.com
Combinatorial Chemistry: The integration of automated synthesis platforms and combinatorial chemistry approaches will be instrumental in creating large and diverse libraries of this compound analogues for high-throughput screening. nih.gov
A significant challenge lies in the stereoselective synthesis of analogues, as the stereochemistry at the 2-position of the indoline ring can have a profound impact on biological activity. The development of asymmetric catalytic methods to control this stereocenter is a critical area of future research.
Deeper Elucidation of Complex Biological Mechanisms and Off-Target Interactions
Understanding the precise molecular interactions of this compound with its biological targets is fundamental to its development as a therapeutic agent. The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov
Future research should focus on:
Target Identification and Validation: The initial step is to identify the primary biological target(s) of this compound. This can be achieved through a combination of computational and experimental approaches, such as affinity chromatography, proteomics, and genetic screening.
Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies are required to understand how the compound modulates the target's function. This includes determining binding kinetics, identifying the binding site, and elucidating the downstream signaling pathways affected.
Off-Target Profiling: A comprehensive assessment of off-target interactions is crucial to ensure the safety and selectivity of a drug candidate. Techniques such as kinome profiling and safety pharmacology screens can identify potential off-target liabilities early in the development process. The structural similarity of the indoline core to various endogenous ligands necessitates a thorough investigation of potential interactions with a broad range of receptors and enzymes.
A significant challenge is the potential for polypharmacology, where a compound interacts with multiple targets. While this can sometimes be beneficial, it can also lead to unwanted side effects. A deep understanding of the on- and off-target profiles of this compound is therefore essential.
Optimization Strategies for Enhanced Target Selectivity and Potency
Once a lead compound like this compound is identified, the next critical step is to optimize its properties to enhance its therapeutic potential. This involves a multiparameter optimization process aimed at improving potency, selectivity, and pharmacokinetic properties.
Key optimization strategies include:
Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, structure-based drug design can be a powerful tool for optimizing ligand binding. Computational docking and molecular dynamics simulations can be used to predict how modifications to the this compound scaffold will affect its interaction with the target. drugdiscoverytrends.comnih.gov
Fragment-Based Drug Discovery: This approach involves screening small molecular fragments for weak binding to the target. Promising fragments can then be grown or linked together to create more potent and selective ligands.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. drjulierosenberg.com
A major challenge in this area is balancing the optimization of multiple parameters simultaneously. For example, modifications that increase potency may negatively impact selectivity or solubility. A successful optimization strategy requires a careful and iterative approach, integrating computational and experimental data.
Development of Novel Analytical and Characterization Techniques
The ability to accurately and reliably characterize this compound and its metabolites is essential for all stages of drug development. This includes confirming the structure and purity of synthesized compounds, as well as quantifying their levels in biological matrices.
Future advancements in this area may include:
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule and to identify its metabolites.
Advanced NMR Spectroscopy: Techniques such as 2D NMR and solid-state NMR can provide detailed information about the three-dimensional structure and dynamics of this compound and its complexes with biological targets.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used to analyze small quantities of complex mixtures. It can be particularly useful for the analysis of chiral compounds. nih.gov
Novel Imaging Techniques: The development of radiolabeled analogues of this compound could enable the use of imaging techniques such as positron emission tomography (PET) to visualize the distribution of the compound in living organisms and to assess its target engagement in real-time.
A key challenge is the development of sensitive and robust analytical methods for the quantification of this compound and its metabolites in complex biological matrices such as plasma and tissue. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process, and their application to the development of this compound and its analogues holds immense promise. nih.govnih.govnih.govmdpi.com
AI and ML can be integrated into the drug discovery pipeline in several ways:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and biological activity data to build predictive models for a wide range of properties, including target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov These models can be used to virtually screen large compound libraries and to prioritize candidates for synthesis and testing.
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. These models can explore a vast chemical space and generate innovative scaffolds that may not be accessible through traditional medicinal chemistry approaches.
Analysis of High-Content Imaging Data: AI-powered image analysis can be used to extract quantitative data from high-content screening assays, providing a more comprehensive understanding of the cellular effects of this compound and its analogues.
Q & A
Q. What are the established synthetic routes for 5-Fluoro-2-(pyridin-4-yl)indoline?
The synthesis typically involves palladium-catalyzed cross-coupling reactions between halogenated pyridine and indoline precursors. For example, Suzuki-Miyaura coupling can be employed to attach the pyridinyl group to the fluorinated indoline core. Key steps include protecting group strategies for the indoline nitrogen and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. Purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and fluorine substitution patterns. F NMR is particularly useful for verifying fluorination sites.
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated in structural studies of fluorinated indoline derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and purity.
Advanced Research Questions
Q. How can contradictions in NMR data for structural confirmation be resolved?
Discrepancies between predicted and observed NMR shifts (e.g., due to dynamic effects or hydrogen bonding) require advanced techniques:
- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities to validate assignments.
- X-ray Diffraction : Provides unambiguous structural data, especially for fluorine-substituted positions .
- Computational Modeling (DFT) : Predicts chemical shifts and compares them with experimental data to resolve ambiguities .
Q. What strategies optimize yield in multi-step synthesis of this compound?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh), PdCl(dppf)) for coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often enhance reaction rates, but may require strict anhydrous conditions.
- Intermediate Trapping : Use quenching agents (e.g., NaSO) to stabilize reactive intermediates during halogen exchange steps .
Q. How can the compound’s potential as a kinase inhibitor be evaluated?
- In Vitro Assays : Test inhibition against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Molecular Docking : Compare binding poses with known inhibitors (e.g., bisindolylmaleimides) to identify key interactions with kinase ATP-binding pockets .
- Selectivity Profiling : Screen against a panel of 50+ kinases to assess specificity.
Q. What methods are suitable for analyzing photophysical properties?
- UV-Vis Spectroscopy : Measure absorbance maxima to assess conjugation effects from the pyridinyl group.
- Fluorescence Spectroscopy : Evaluate quantum yield and Stokes shift in solvents of varying polarity.
- TD-DFT Calculations : Correlate experimental spectra with electronic transitions predicted for fluorinated indolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
